3-(2-Fluoro-6-nitrophenoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-6-nitrophenoxy)oxolane is an organic compound with the molecular formula C10H10FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenoxy ring, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-nitrophenoxy)oxolane typically involves the reaction of 2-fluoro-6-nitrophenol with an oxolane derivative under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-fluoro-6-nitrophenol is replaced by the oxolane moiety. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-nitrophenoxy)oxolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, thiols, potassium carbonate, DMF.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 3-(2-Amino-6-nitrophenoxy)oxolane.
Substitution: Various substituted phenoxy oxolanes depending on the nucleophile used.
Hydrolysis: Corresponding diols.
Scientific Research Applications
3-(2-Fluoro-6-nitrophenoxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-nitrophenoxy)oxolane largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the fluorine atom and nitro group can significantly influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoro-6-nitrophenoxy)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
2-Fluoro-6-nitrophenol: Lacks the oxolane ring, simpler structure.
3-(2-Fluoro-6-nitrophenoxy)oxetane: Contains an oxetane ring instead of an oxolane ring.
Uniqueness
3-(2-Fluoro-6-nitrophenoxy)oxolane is unique due to the combination of its fluorine atom, nitro group, and oxolane ring. This combination imparts specific chemical properties and reactivity that can be exploited in various applications, making it distinct from its similar counterparts.
Properties
CAS No. |
917909-41-2 |
---|---|
Molecular Formula |
C10H10FNO4 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
3-(2-fluoro-6-nitrophenoxy)oxolane |
InChI |
InChI=1S/C10H10FNO4/c11-8-2-1-3-9(12(13)14)10(8)16-7-4-5-15-6-7/h1-3,7H,4-6H2 |
InChI Key |
ZMKHCIDGZSIRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.